molecular formula C16H28BF2NO4 B14780135 Tert-butyl 4,4-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Tert-butyl 4,4-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Cat. No.: B14780135
M. Wt: 347.2 g/mol
InChI Key: BZXGHJSMABUQCE-UHFFFAOYSA-N
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Description

Tert-butyl 4,4-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H30BNO4. It is a boronic ester derivative, which is often used as an intermediate in organic synthesis. The compound is known for its stability and reactivity, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,4-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate typically involves the reaction of pinacol and 1-N-BOC-4-bromopiperidine with catecholborane . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Formation of the Boronic Ester: Pinacol is reacted with catecholborane to form the boronic ester intermediate.

    Substitution Reaction: The boronic ester intermediate is then reacted with 1-N-BOC-4-bromopiperidine under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,4-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: It can be reduced to yield different boron-containing compounds.

    Substitution: The boronic ester group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products

The major products formed from these reactions include boronic acids, reduced boron compounds, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4,4-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: It is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 4,4-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate involves its ability to form stable boron-carbon bonds. This property makes it a valuable reagent in cross-coupling reactions, where it acts as a boron source. The compound interacts with palladium catalysts to facilitate the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoro groups in tert-butyl 4,4-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate enhances its reactivity and stability compared to similar compounds. This makes it particularly valuable in reactions requiring high precision and efficiency.

Properties

Molecular Formula

C16H28BF2NO4

Molecular Weight

347.2 g/mol

IUPAC Name

tert-butyl 4,4-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H28BF2NO4/c1-13(2,3)22-12(21)20-9-8-16(18,19)10-11(20)17-23-14(4,5)15(6,7)24-17/h11H,8-10H2,1-7H3

InChI Key

BZXGHJSMABUQCE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC(CCN2C(=O)OC(C)(C)C)(F)F

Origin of Product

United States

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